molecular formula C23H28N2O3 B7908676 Bopindolol CAS No. 69010-88-4

Bopindolol

Cat. No.: B7908676
CAS No.: 69010-88-4
M. Wt: 380.5 g/mol
InChI Key: UUOJIACWOAYWEZ-UHFFFAOYSA-N
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Description

Bopindolol is a non-selective beta-adrenergic antagonist, commonly known as a beta-blocker. It is an ester prodrug for the active metabolite pindolol. This compound is primarily used in the management of hypertension, angina pectoris, and other cardiovascular conditions. It works by blocking beta-adrenergic receptors, which helps in reducing heart rate and blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bopindolol involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: this compound can undergo nucleophilic substitution reactions, especially at the benzoate ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols can react with this compound under basic conditions.

Major Products:

Scientific Research Applications

Bopindolol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study beta-adrenergic antagonists and their interactions with receptors.

    Biology: Employed in research on cardiovascular physiology and the role of beta-blockers in modulating heart function.

    Medicine: Investigated for its therapeutic potential in treating hypertension, angina pectoris, and other cardiovascular diseases.

    Industry: Utilized in the development of new beta-blockers and related pharmaceuticals

Mechanism of Action

Bopindolol exerts its effects by non-selectively blocking beta-1 and beta-2 adrenergic receptors. This inhibition prevents the binding of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. Additionally, this compound inhibits the production of renin by binding to beta-2 receptors in the juxtaglomerular apparatus, thereby reducing the formation of angiotensin II and aldosterone .

Comparison with Similar Compounds

    Pindolol: The active metabolite of Bopindolol, also a non-selective beta-blocker.

    Propranolol: Another non-selective beta-blocker used for similar indications.

    Metoprolol: A selective beta-1 blocker with a different pharmacological profile.

    Atenolol: A selective beta-1 blocker with fewer central nervous system side effects.

Uniqueness of this compound: this compound is unique due to its prodrug nature, which allows for sustained release and prolonged action. Its intrinsic sympathomimetic activity and membrane-stabilizing properties also differentiate it from other beta-blockers .

Biological Activity

Bopindolol is a beta-adrenoceptor antagonist that exhibits partial agonist activity, primarily affecting the cardiovascular system. This compound has been studied for its pharmacological properties, particularly in the context of hypertension and cardiac function. Below, we delve into its biological activity, mechanisms of action, and relevant clinical findings.

This compound functions predominantly as a non-selective beta-adrenergic antagonist. It blocks both beta-1 and beta-2 adrenergic receptors, leading to several physiological effects:

  • Beta-1 Receptor Blockade : Primarily located in the heart, this action reduces heart rate and myocardial contractility, thereby lowering blood pressure.
  • Beta-2 Receptor Blockade : This can lead to bronchoconstriction but also inhibits renin release from the juxtaglomerular cells, which is crucial in the regulation of blood pressure through the renin-angiotensin-aldosterone system (RAAS) .

This compound's partial agonist activity allows it to exert some sympathomimetic effects at lower doses, which can be beneficial in certain clinical scenarios by preventing excessive bradycardia or hypotension .

Key Pharmacological Effects

EffectDescription
Heart Rate ReductionSignificant reduction in exercise-induced tachycardia; maximum effects observed at doses of 2 mg to 12 mg .
Plasma Renin ActivityReduces plasma renin levels in both healthy individuals and hypertensive patients .
Duration of ActionLong-lasting effects with significant reductions in heart rate persisting for up to 96 hours post-administration .

Clinical Studies

Several studies have investigated the efficacy and safety of this compound:

  • Healthy Volunteers Study : A study involving healthy volunteers demonstrated that this compound was approximately ten times more potent than pindolol in reducing isoprenaline-induced tachycardia. Doses as low as 2 mg produced near-maximal reductions within 2 to 3 hours .
  • Hypertensive Patients : In a clinical setting, this compound has been shown to effectively lower blood pressure and reduce plasma renin activity, making it a viable option for managing hypertension .
  • Comparative Studies : this compound has been compared with other beta-blockers, showing favorable outcomes regarding both efficacy and side effect profiles. For instance, it maintains a balance between efficacy and tolerability due to its partial agonist properties .

Case Study 1: Efficacy in Hypertension

A clinical trial involving patients with essential hypertension reported that treatment with this compound significantly lowered systolic and diastolic blood pressure compared to placebo. The study highlighted improvements in quality of life metrics alongside pharmacological benefits.

Case Study 2: Tolerability Profile

In another study focusing on long-term administration, patients receiving this compound exhibited fewer adverse effects related to bradycardia compared to those on traditional non-selective beta-blockers. This suggests that the partial agonist activity may mitigate some common side effects associated with beta-blocker therapy .

Properties

IUPAC Name

[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOJIACWOAYWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022684
Record name Bopindolol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bopindolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bopindolol (as pindolol) non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. By binding beta-2 receptors in the juxtaglomerular apparatus, Pindolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively.
Record name Bopindolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08807
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CAS No.

62658-63-3, 69010-88-4
Record name Bopindolol
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URL https://commonchemistry.cas.org/detail?cas_rn=62658-63-3
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Record name Bopindolol [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bopindolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08807
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Record name Bopindolol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BOPINDOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT304VZO57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Bopindolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152–153 [malonate salt], 152 - 153 °C
Record name Bopindolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08807
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bopindolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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